Magnoflorine
Overview
Description
Magnoflorine is a quaternary benzylisoquinoline alkaloid (BIA) of the aporphine structural subgroup . It has been isolated from various species of the family Menispermaceae, such as Pachygone ovata, Sinomenium acutum, and Cissampelos pareira . It has multiple pharmacological activities, including anti-diabetic, anti-inflammatory, neuropsychopharmacological, immunomodulatory, hypotensive, antioxidant, and antifungal activities .
Synthesis Analysis
The biosynthesis of magnoflorine appears to occur in the plant organs examined, but intermediaries may be translocated from the cells in which they are produced to other cells in which they accumulate . Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups .Molecular Structure Analysis
Magnoflorine has a molecular formula of C20H24NO4+ . It has two hydroxyl groups (-OH) at positions 1 and 11, two methoxy groups (-OCH3) at positions 2, 10 and two methyl groups (-CH3) at positions 6 which are attached to the structure of aporphine rings .Chemical Reactions Analysis
Magnoflorine has been found to inhibit the conidia germination and hyphal growth, and change the mycelial morphology such as deformation growth, surface peeling, and cytoplasmic contraction in T. rubrum .Physical And Chemical Properties Analysis
Magnoflorine has a molecular weight of 342.4 g/mol . It is an aporphine alkaloid and a quaternary ammonium ion .Scientific Research Applications
Pharmacological Properties of Magnoflorine
Wide Spectrum of Therapeutic Applications : Magnoflorine has been reported to have potential applications in treating a variety of diseases, including inflammatory conditions, allergies, hypertension, osteoporosis, and infections. It also shows promise in addressing civilization diseases such as cancer, obesity, diabetes, dementia, and depression (Okoń et al., 2020).
Antioxidant Activity : A study on magnoflorine isolated from Coptidis Rhizoma highlighted its antioxidant properties. The research demonstrated magnoflorine's ability to inhibit copper-mediated oxidation of low-density lipoprotein (LDL), suggesting its potential in preventing various forms of LDL oxidation (Hung et al., 2007).
Multiple Pharmacological Activities : Magnoflorine exhibits a range of pharmacological effects, including anti-diabetic, anti-inflammatory, neuropsychopharmacological, immunomodulatory, hypotensive, antioxidant, and antifungal activities. It has been shown to have low bioavailability but high absorption and elimination rates (Xu et al., 2020).
Potential in Cancer Therapy : Research on magnoflorine's role in cancer therapy revealed its synergistic or additive pharmacological interactions with cisplatin in various human cancer cell lines. This suggests that magnoflorine combined with cisplatin could be a promising chemotherapy regimen for certain types of cancer (Okoń et al., 2020).
Impact on Inflammatory Responses : A study on magnoflorine from Tinospora crispa indicated its role in enhancing pro-inflammatory responses via MyD88-dependent pathways in macrophages. This suggests its potential in modulating immune responses (Haque et al., 2018).
Pharmacokinetics and Interaction Studies : Investigations into the pharmacokinetics of magnoflorine have revealed its low bioavailability, high absorption, and high elimination rates. Additionally, the presence of other compounds in herbal medicines can impact the absorption and removal rates of magnoflorine, influencing its bioavailability (Tian et al., 2013).
Role in Lipid Oxidation Prevention : Another study on magnoflorine from Coptidis Rhizoma showed its effectiveness in protecting human high-density lipoprotein (HDL) during oxidant stress, indicating a potential role in preventing HDL oxidation (Hung et al., 2007).
Effect on Acute Lung Injury (ALI) : Magnoflorine was found to ameliorate lipopolysaccharide-induced ALI in mice, suggesting its use in treating pulmonary inflammation. It seems to achieve this by inhibiting TLR4-mediated NF-κB and MAPK signaling pathways (Guo et al., 2018).
properties
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-ZDUSSCGKSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943972 | |
Record name | Magnoflorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnoflorine | |
CAS RN |
2141-09-5 | |
Record name | (+)-Magnoflorine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnoflorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnoflorine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAGNOFLORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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